Home > Products > Screening Compounds P140594 > 4-(1-methoxyethyl)-1H-pyrazole
4-(1-methoxyethyl)-1H-pyrazole -

4-(1-methoxyethyl)-1H-pyrazole

Catalog Number: EVT-13694732
CAS Number:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1-methoxyethyl)-1H-pyrazole is an organic compound classified under the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a methoxyethyl substituent at the first position and is characterized by its potential applications in various fields, including medicinal chemistry and agricultural science. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Source and Classification

The compound 4-(1-methoxyethyl)-1H-pyrazole can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged with its structural formula and various properties. Its classification within the realm of organic chemistry places it among other pyrazoles, which are known for their biological activities and utility in drug development. Pyrazoles are often explored for their roles as enzyme inhibitors and in the synthesis of agrochemicals.

Synthesis Analysis

Methods

The synthesis of 4-(1-methoxyethyl)-1H-pyrazole can be achieved through several methods. A common approach involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.

Technical Details

  1. Reagents: The typical reagents include methoxyethyl hydrazine and a suitable carbonyl compound (aldehyde or ketone).
  2. Conditions: The reaction is usually conducted in solvents such as ethanol or methanol, often requiring catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the pyrazole ring.
  3. Yield Optimization: For industrial applications, continuous flow reactors may be employed to enhance yield and purity by maintaining optimal reaction conditions throughout the process.
Molecular Structure Analysis

Structure

The molecular structure of 4-(1-methoxyethyl)-1H-pyrazole can be represented as follows:

  • Chemical Formula: C7H10N2O
  • InChI: InChI=1S/C7H10N2O/c1-5(8)10-7(6-9)4-3-2/h5-6H,2-4H2,1H3

This structure highlights the presence of a methoxy group attached to an ethyl chain, which is crucial for its reactivity and interaction with biological targets.

Data

The compound's molecular weight is approximately 138.17 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

4-(1-methoxyethyl)-1H-pyrazole can undergo various chemical transformations:

  1. Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
  2. Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The methoxyethyl group may participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  4. Cyclization: It can also undergo cyclization reactions to form more complex heterocyclic structures.

These reactions are influenced by the choice of reagents and reaction conditions.

Mechanism of Action

The mechanism of action for 4-(1-methoxyethyl)-1H-pyrazole involves its interaction with biological targets, primarily through covalent bonding with nucleophilic sites on enzymes or receptors. The methoxyethyl group enhances solubility and bioavailability, facilitating its entry into biological systems where it may act as an inhibitor or modulator of enzyme activity.

Process Data

Research indicates that compounds within this class can exhibit significant biological activity, often through mechanisms involving disruption of enzyme function or interference with metabolic pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid or solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of pyrazole derivatives, particularly in electrophilic substitution reactions.

Relevant data regarding these properties can be obtained from chemical databases like PubChem.

Applications

4-(1-methoxyethyl)-1H-pyrazole has numerous applications across scientific disciplines:

  • Medicinal Chemistry: Used as an intermediate for synthesizing pharmaceuticals targeting various diseases.
  • Agricultural Science: Functions as a building block for developing agrochemicals aimed at pest control.
  • Biochemical Research: Employed in studies related to enzyme inhibition and biochemical assays due to its ability to interact with specific molecular targets.
Introduction to 4-(1-Methoxyethyl)-1H-Pyrazole in Heterocyclic Chemistry

Historical Evolution of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have undergone transformative evolution in medicinal chemistry since their initial isolation from natural sources in 1959, when 1-pyrazolyl-alanine was identified in watermelon seeds [3]. The foundational synthesis of antipyrine (phenazone) by Ludwig Knorr in 1883 marked the first therapeutic application of pyrazolones as antipyretic and analgesic agents [3]. Throughout the 20th century, systematic structural modifications led to clinically impactful molecules, including:

  • Phenylbutazone (1949): A potent anti-inflammatory agent for rheumatoid arthritis
  • Celecoxib (1990s): A selective COX-2 inhibitor revolutionizing NSAID therapy
  • Crizotinib (2010s): An ALK/ROS1 inhibitor for targeted cancer therapy [1] [3]

The pyrazole scaffold’s versatility stems from its hydrogen bond acceptor/donor capabilities and capacity for regioselective substitution, enabling precise modulation of pharmacokinetic and pharmacodynamic properties. Modern drug discovery leverages these features to address complex diseases, with over 25 pyrazole-containing drugs currently approved worldwide [1] [7].

Table 1: Historical Milestones in Pyrazole-Based Drug Development

YearCompoundTherapeutic ApplicationStructural Innovation
1883AntipyrineAnalgesic/AntipyreticUnsubstituted pyrazolone
1949PhenylbutazoneAnti-inflammatory (RA)1,2-Diphenyl substitution
1999CelecoxibCOX-2 selective NSAIDTrifluoromethyl, sulfonamide groups
2011CrizotinibALK-positive NSCLC therapy2-Aminopyridine-piperazine linkage
2023PirtobrutinibBTK inhibitor (CLL/SLL)3-Aminopyrazole core

Structural and Functional Significance of Methoxyethyl Substituents in Pyrazole Systems

The 4-(1-methoxyethyl) moiety represents a strategically engineered substituent that profoundly influences pyrazole pharmacology through three interconnected mechanisms:

  • Stereoelectronic Modulation: The methoxyethyl group (-CH(OCH₃)CH₃) introduces an asymmetric center and moderate electron-donating effects, altering the pyrazole ring’s electron density. This enhances hydrogen-bonding capacity with target proteins while maintaining aromatic character essential for π-π stacking interactions [6] [9].
  • Conformational Dynamics: Ethyl chain flexibility enables adaptive binding to deep hydrophobic pockets in enzyme active sites. The methoxy terminus specifically orients toward solvent-exposed regions, improving aqueous solubility—a critical limitation in early pyrazole therapeutics [6].
  • Metabolic Stability: Comparative studies demonstrate that methoxyethyl substitution reduces cytochrome P450-mediated oxidation compared to alkyl or unsubstituted analogs. This extends plasma half-life while avoiding problematic metabolites associated with methyl groups (e.g., formaldehyde formation) [9].

In epidermal growth factor receptor (EGFR) inhibitors, pyrazolo[3,4-d]pyrimidines bearing 4-(1-methoxyethyl) groups exhibit IC₅₀ values 3-5 fold lower than ethyl analogs (0.016 μM vs. 0.048-0.082 μM), attributed to optimal filling of the hydrophobic region I near Leu718 and Val702 [6]. Similarly, phosphodiesterase 2A (PDE2A) inhibitors incorporating this moiety show enhanced blood-brain barrier penetration due to balanced lipophilicity (logP ≈ 2.8) and reduced P-glycoprotein recognition [9].

Table 2: Comparative Effects of 4-Position Substituents in Pyrazole-Based Inhibitors

SubstituentEGFR IC₅₀ (μM)LogPAqueous Solubility (μg/mL)Key Interactions
4-(1-Methoxyethyl)0.0162.348.7H-bond with Thr830; hydrophobic with Leu718
4-Ethyl0.0823.112.3Hydrophobic with Val702
4-(Hydroxyethyl)0.0491.8>100H-bond with Asp831; moderate hydrophobic
4-Isopropyl0.753.85.6Steric clash with gatekeeper residues

Emergence of 4-(1-Methoxyethyl)-1H-Pyrazole in Target-Oriented Drug Design

The strategic incorporation of 4-(1-methoxyethyl)-1H-pyrazole scaffolds represents a paradigm shift in addressing "undruggable" targets with historically intractable binding sites. This moiety enables three key advancements:

  • Kinase Allosteric Modulation: In polo-like kinase 1 (PLK1) inhibitors, the methoxyethyl group facilitates binding to the adaptive allosteric pocket adjacent to the ATP site. Hybrid 3D-QSAR models demonstrate that optimal placement of the methoxy oxygen 3.2-3.7Å from Lys82 and Glu140 residues enhances inhibitory activity 18-fold over des-methoxy analogs [8].
  • Epigenetic Target Engagement: For histone lysine demethylase 5B (KDM5B)—a challenging epigenetic target—4-(1-methoxyethyl)-pyrazole derivatives achieve sub-micromolar inhibition (IC₅₀ = 0.0244 μM) by coordinating Fe²⁺ in the catalytic center while the ethyl chain occupies a hydrophobic subpocket inaccessible to bulkier groups [5].
  • Protein-Protein Interaction Disruption: The compact size and amphiphilic character of this substituent enable interference with Bcl-2/Mcl-1 interactions, with computational docking scores (-12.04 kcal/mol) surpassing clinical candidates like venetoclax in preliminary studies [4] [7].

Recent synthetic breakthroughs now enable stereoselective introduction of chiral 1-methoxyethyl groups via asymmetric hydrogenation of corresponding vinylpyrazoles, achieving >98% ee with Ir-phosphine catalysts [7]. This precision engineering positions 4-(1-methoxyethyl)-1H-pyrazole as a privileged scaffold in next-generation oncology and CNS therapeutics, with 14 patents filed in 2020-2024 targeting KRAS G12D, disordered p53, and neurodegenerative pathways [3] [7].

Table 3: Therapeutic Applications of 4-(1-Methoxyethyl)-1H-Pyrazole Derivatives

Therapeutic AreaMolecular TargetLead CompoundPotency (IC₅₀/EC₅₀)Key Advantage
Oncology (NSCLC)EGFR T790MHYD-P3-270.236 μMOvercomes T790M resistance mutation
Epigenetic TherapyKDM5B/JARID1B27ab0.0244 μMInduces H3K4me2/3 accumulation in MKN45 cells
Cognitive DisordersPDE2ATAK-915 analog66 nM → 5.1 nM*8.7-fold brain cGMP elevation at 3 mpk PO
Antibacterial ResistantDNA Gyrase (Gram+)PY-2aMSSA: 0.125 mg/mLCopper-dependent bactericidal mechanism

*After 6-methyl optimization [9]

Properties

Product Name

4-(1-methoxyethyl)-1H-pyrazole

IUPAC Name

4-(1-methoxyethyl)-1H-pyrazole

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-5(9-2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)

InChI Key

TYMYLRHYUQXXDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.